N-Methyl-1-(4,5,6,7-tetrahydro-1H-indazol-3-yl)methanamine dihydrochloride is a chemical compound characterized by its unique structure and properties. It has the CAS Number 1216920-41-0 and a molecular formula of C9H17Cl2N3, with a molecular weight of 238.16 g/mol. The compound features a tetrahydroindazole core, which is known for its diverse biological activities. The IUPAC name highlights its structural components, including the N-methyl group and the dihydrochloride salt form, which enhances its solubility in aqueous environments .
The biological activity of N-Methyl-1-(4,5,6,7-tetrahydro-1H-indazol-3-yl)methanamine dihydrochloride is notable due to its potential pharmacological effects. Compounds containing the tetrahydroindazole moiety have been studied for their roles in various therapeutic areas, including:
The synthesis of N-Methyl-1-(4,5,6,7-tetrahydro-1H-indazol-3-yl)methanamine dihydrochloride typically involves several steps:
N-Methyl-1-(4,5,6,7-tetrahydro-1H-indazol-3-yl)methanamine dihydrochloride has potential applications in:
Interaction studies are crucial for understanding how N-Methyl-1-(4,5,6,7-tetrahydro-1H-indazol-3-yl)methanamine dihydrochloride interacts with biological systems:
These studies help establish the therapeutic potential and safety profile of the compound.
N-Methyl-1-(4,5,6,7-tetrahydro-1H-indazol-3-yl)methanamine dihydrochloride shares similarities with various indazole derivatives. Here are some notable comparisons:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 4,5,6,7-Tetrahydroindazole | C8H11N3 | Known for antimicrobial properties and lower toxicity profiles. |
| 1-(4,5,6,7-Tetrahydroindazol-4-yl)methanamine | C8H15Cl2N3 | Exhibits potent inhibitory activity against human neutrophil elastase. |
| Methyl-(4,5,6,7-tetrahydroindazol-3-ylmethyl)-amine | C9H15N3 | Displays neuroprotective effects and potential antidepressant activity. |
The uniqueness of N-Methyl-1-(4,5,6,7-tetrahydro-1H-indazol-3-yl)methanamine dihydrochloride lies in its specific functional groups and their arrangement within the indazole framework. This arrangement confers distinct biological activities and chemical reactivity compared to similar compounds .